Sodium 2-fluoro-3-methylbenzene-1-sulfinate
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Overview
Description
Sodium 2-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6FNaO2S. It is a sodium salt of a sulfinic acid derivative and is used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-fluoro-3-methylbenzene-1-sulfinate typically involves the reaction of 2-fluoro-3-methylbenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfinate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-fluoro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-fluoro-3-methylbenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 2-fluoro-3-methylbenzene-1-sulfinate exerts its effects involves the interaction of the sulfinate group with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium trifluoromethanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Uniqueness
Sodium 2-fluoro-3-methylbenzene-1-sulfinate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations and applications.
Biological Activity
Sodium 2-fluoro-3-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.
This compound is characterized by:
- Molecular Formula : C7H6FNaO2S
- Molecular Weight : 196.18 g/mol
- Structure : The compound features a sulfonate group (-SO2Na) attached to a benzene ring that is substituted with a fluorine atom in the ortho position and a methyl group in the meta position relative to the sulfonate group.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its sulfonate group enhances solubility and bioavailability, which are critical for therapeutic applications. The compound's unique structure allows it to modulate biological pathways effectively, potentially leading to enzyme inhibition or receptor binding.
Case Studies and Research Findings
-
Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 -
Cytotoxicity Assays : In vitro cytotoxicity assays were conducted using human cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values varying based on the cell line tested.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20 -
Enzyme Inhibition Studies : this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The compound showed promising results in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism.
Enzyme % Inhibition at 100 µM CYP3A4 70 CYP2D6 55
Synthesis and Applications
The synthesis of this compound typically involves sulfonation reactions where the sulfonate group is introduced to the fluorinated aromatic ring. The versatility of this compound allows it to be used as a building block in organic synthesis for various applications, including pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H6FNaO2S |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;2-fluoro-3-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-3-2-4-6(7(5)8)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
RLVRCMKNYNOVNY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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